Benzalhippuric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-benzamido-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCUKQKFIVCEZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242768 | |
| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57427-85-7, 1155-48-2 | |
| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57427-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC10183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies of Benzalhippuric Acid
Classical and Contemporary Synthetic Routes for Benzalhippuric Acid Synthesis
The synthesis of this compound is primarily achieved through well-established condensation reactions, with methodologies evolving to improve efficiency and yield.
Condensation Reactions in this compound Formation
The principal method for synthesizing this compound is the Erlenmeyer-Plöchl azlactone synthesis. This reaction is a type of condensation reaction where two molecules combine to form a larger molecule, often with the loss of a small molecule like water. ebsco.com In this specific synthesis, hippuric acid (N-benzoylglycine) is reacted with benzaldehyde (B42025) in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297).
The mechanism proceeds through several key steps. Initially, the acetic anhydride activates the hippuric acid to form a mixed anhydride, which then cyclizes to form an intermediate known as an azlactone or, more formally, a 2-phenyloxazol-5(4H)-one. This azlactone has an acidic proton at the C-4 position. In the presence of the base, this proton is abstracted to form a stabilized enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent intermediate undergoes elimination of water, a process often driven by heating, to yield the final this compound product, which is technically an azalactone itself: (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one. This final product is the stable, unsaturated azlactone.
Condensation reactions are fundamental in organic synthesis for creating carbon-carbon bonds and are used to produce a variety of important compounds, including polymers like nylon. ebsco.comslideshare.net Acid catalysis can also be employed in condensation reactions, as seen in the reaction between benzamide (B126) and glyoxal. researchgate.net
Aldol-Type Reactions for Precursor Synthesis
While the direct synthesis of this compound is classified as a condensation reaction, the mechanism shares features with the aldol (B89426) reaction. The aldol reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds by combining two carbonyl compounds to create a β-hydroxy carbonyl compound. wikipedia.org This reaction can be catalyzed by either acid or base. magritek.com
The key step in the Erlenmeyer-Plöchl synthesis—the attack of an enolate derived from the azlactone onto an aldehyde—is analogous to the central step of an aldol reaction. wikipedia.org In a typical base-catalyzed aldol reaction, a base abstracts an alpha-proton from a carbonyl compound to form a resonance-stabilized enolate. magritek.com This enolate then adds to another carbonyl compound. magritek.com The resulting β-hydroxy aldehyde or ketone can often undergo dehydration, particularly with heating, to form a conjugated α,β-unsaturated product, which is then referred to as an aldol condensation product. openstax.orglibretexts.org
Design and Synthesis of this compound Analogs and Derivatives
The core structure of this compound serves as a scaffold for creating a wide array of analogs and derivatives through various synthetic strategies. These modifications allow for the fine-tuning of the molecule's properties.
Structural Modifications and Substituent Effects
The structure of this compound can be systematically modified to study how different chemical groups influence its properties. This is often achieved by using substituted benzaldehydes or modified hippuric acid derivatives in the Erlenmeyer-Plöchl synthesis. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can have a significant impact.
The effect of substituents on the aromatic ring of related compounds, such as benzoic acids, is well-documented. openstax.org Electron-withdrawing groups (like -NO₂ or -CN) tend to increase the acidity of benzoic acids by stabilizing the carboxylate anion. openstax.orglibretexts.org Conversely, electron-donating groups (like -OCH₃ or -CH₃) decrease acidity. libretexts.org These same principles apply to the synthesis and reactivity of this compound derivatives. For instance, an electron-withdrawing group on the benzaldehyde ring can make the carbonyl carbon more electrophilic and potentially increase the rate of the initial condensation step.
Research on other heterocyclic systems, like barbituric acid and coumarins, has shown that introducing different substituents is a key strategy for creating libraries of compounds with diverse properties. mdpi.commdpi.com The synthesis of derivatives often involves standard organic reactions such as esterification or the formation of amides from a carboxylic acid precursor. mdpi.com The impact of these structural changes is often analyzed using spectroscopic methods to understand the resulting electronic and structural properties. nih.gov
| Substituent (on Benzaldehyde Ring) | General Electronic Effect | Potential Influence on Reaction/Properties |
|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increases electrophilicity of aldehyde, potentially speeding up condensation. Affects spectroscopic properties (UV-Vis, NMR). openstax.orgd-nb.info |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivates the aromatic ring; influences reaction rates and product yields. nih.gov |
| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Activates the aromatic ring; may alter reaction pathway or yield. Can influence the electronic properties of the final product. magritek.com |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly activates the aromatic ring; generally has a modest effect on reactivity compared to stronger groups. libretexts.org |
| -N(CH₃)₂ (Dimethylamino) | Very Strongly Electron-Donating | Strongly activates the aromatic ring, significantly impacting the electronic character of the molecule. |
Stereoselective Synthesis Approaches
The synthesis of this compound and its analogs can result in different stereoisomers, specifically (E) and (Z) isomers around the newly formed carbon-carbon double bond. Stereoselective synthesis aims to control the reaction to produce a single, desired stereoisomer. libguides.com
For reactions like the aldol condensation, stereoselectivity can be influenced by factors such as the choice of base, solvent, and reaction temperature. The geometry of the enolate (E or Z) can determine the stereochemistry of the subsequent addition product. In the context of this compound, the configuration of the final product is a key consideration. While the classical Erlenmeyer-Plöchl synthesis often yields the more thermodynamically stable (Z)-isomer, achieving high stereoselectivity may require modified conditions or the use of chiral catalysts.
Modern synthetic methods increasingly employ stereoselective strategies to construct complex molecules with precise three-dimensional arrangements. williams.edubeilstein-journals.org For example, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. wikipedia.org In other syntheses, specific catalysts or reagents are used to favor the formation of one diastereomer over another. researchgate.net While detailed stereoselective studies specifically for this compound are not broadly reported in the provided context, the principles of stereoselective control are fundamental to modern organic synthesis and would be applicable to controlling the geometry of its derivatives. rsc.org
Radiochemical Synthesis and Isotopic Labeling Strategies
Isotopic labeling involves incorporating stable or radioactive isotopes, such as ²H, ¹³C, ¹⁴C, or ¹¹C, into a molecule's structure. rti.org This technique is invaluable for mechanistic studies, metabolic tracking, and medical imaging. uchicago.edu this compound can be isotopically labeled by using labeled precursors in its synthesis.
For example, to label the carbonyl group of the hippuric acid moiety, one could start with ¹⁴C- or ¹³C-labeled glycine (B1666218). To label the benzene (B151609) ring of the hippuric acid portion, labeled benzoic acid would be required. Similarly, labeling the benzylidene part of the molecule can be achieved by using a benzaldehyde precursor labeled with ¹³C or ¹⁴C in its aromatic ring or at the aldehyde carbon.
The synthesis of isotopically labeled compounds often requires specialized techniques and handling, particularly for short-lived radioisotopes like ¹¹C (half-life ~20 minutes). nih.gov Methods have been developed for the efficient incorporation of isotopes like ¹¹C into carboxylic acids and esters. nih.gov The synthesis of compounds labeled with stable isotopes like ¹³C or ¹⁵N can be achieved through chemical synthesis using labeled building blocks or through biotechnological methods where organisms incorporate labeled nutrients. silantes.com These labeled molecules are then purified and analyzed to confirm the position and extent of isotopic incorporation. rti.org
Mechanistic Elucidation of this compound Synthetic Pathways
The synthesis of this compound is predominantly achieved through the Erlenmeyer-Plöchl reaction, a cornerstone of organic synthesis for the preparation of α,β-unsaturated N-acylamino acids. This reaction involves the condensation of an N-acylglycine, in this case, hippuric acid, with an aldehyde, specifically benzaldehyde, in the presence of a dehydrating agent, typically acetic anhydride, and a base, such as sodium acetate. biointerfaceresearch.comwikipedia.org The mechanistic journey from reactants to the final product, this compound, proceeds through a series of well-defined steps involving the formation of a key intermediate, the azlactone (or oxazolone).
Hippuric Acid + Benzaldehyde → this compound + Water
A detailed examination of the reaction mechanism reveals a two-part process: the formation of the 2-phenyl-5-oxazolone intermediate and the subsequent condensation with benzaldehyde.
Part 1: Formation of 2-Phenyl-5-oxazolone
The initial phase of the reaction involves the cyclization of hippuric acid to form the highly reactive intermediate, 2-phenyl-5-oxazolone. This transformation is facilitated by the presence of acetic anhydride and a base.
Step 1: Activation of Hippuric Acid. Acetic anhydride acts as both a dehydrating agent and an activating agent. The carbonyl oxygen of the carboxylic acid group of hippuric acid attacks one of the carbonyl carbons of acetic anhydride, forming a mixed anhydride intermediate. This step increases the electrophilicity of the carboxyl carbon.
Step 2: Intramolecular Cyclization. The lone pair of electrons on the nitrogen atom of the amide group in the mixed anhydride then attacks the activated carboxyl carbon in an intramolecular nucleophilic acyl substitution.
Step 3: Elimination. This cyclization results in the formation of a tetrahedral intermediate which subsequently collapses, eliminating a molecule of acetic acid and forming the 2-phenyl-5-oxazolone. The base, typically the acetate ion from sodium acetate, can assist in the deprotonation steps, facilitating the reaction.
Part 2: Condensation of 2-Phenyl-5-oxazolone with Benzaldehyde
The second part of the mechanism is a base-catalyzed condensation reaction, analogous to a Perkin or Knoevenagel condensation, between the newly formed 2-phenyl-5-oxazolone and benzaldehyde. magritek.com
Step 4: Enolate Formation. The methylene (B1212753) group (at the C-4 position) of the 2-phenyl-5-oxazolone is acidic due to the adjacent carbonyl group and the electron-withdrawing nature of the N-acyl group. The base deprotonates this carbon to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the subsequent step.
Step 5: Nucleophilic Attack. The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of an aldol-type addition product, a β-hydroxy intermediate.
Step 6: Dehydration. This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. The base assists in the removal of a proton from the α-carbon, and the hydroxyl group leaves, resulting in the formation of a carbon-carbon double bond. This elimination is driven by the formation of a highly conjugated system in the final product, this compound (in its azlactone form, 4-benzylidene-2-phenyl-5(4H)-oxazolone).
Step 7: Hydrolysis (optional but necessary for free acid). The resulting 4-benzylidene-2-phenyl-5(4H)-oxazolone is the immediate product of the condensation. To obtain the free this compound, a final hydrolysis step is required to open the azlactone ring. This is typically achieved by treatment with a mild base followed by acidification.
The stereochemistry of the final product is generally the (Z)-isomer, which is the thermodynamically more stable configuration due to reduced steric hindrance. hivnursing.net
Research Findings on Mechanistic Aspects
Detailed studies have provided insights into the nuances of the Erlenmeyer-Plöchl reaction mechanism. The choice of base and solvent can significantly influence the reaction rate and the formation of side products. lidsen.com For instance, the use of organic bases like pyridine (B92270) or diisopropylethylamine (DIPEA) can accelerate the reaction, but may also lead to undesired transacylation by-products, especially with an excess of acetic anhydride. lidsen.com
Kinetic studies have shown that the rate of the reaction is dependent on the electronic nature of the substituents on the aromatic aldehyde. sphinxsai.com Electron-withdrawing groups on the benzaldehyde ring generally increase the reaction rate by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the oxazolone (B7731731) enolate. sphinxsai.comjocpr.com Conversely, electron-donating groups tend to decrease the reaction rate. jocpr.com
The following table summarizes the key steps in the synthesis of this compound:
| Step | Description | Key Intermediates/Transition States |
|---|---|---|
| 1 | Activation of hippuric acid by acetic anhydride | Mixed anhydride |
| 2 | Intramolecular cyclization | Tetrahedral intermediate |
| 3 | Formation of 2-phenyl-5-oxazolone | 2-phenyl-5-oxazolone |
| 4 | Base-catalyzed formation of the oxazolone enolate | Oxazolone enolate |
| 5 | Nucleophilic attack of the enolate on benzaldehyde | Aldol addition product |
| 6 | Dehydration to form 4-benzylidene-2-phenyl-5(4H)-oxazolone | (Z)-4-benzylidene-2-phenyl-5(4H)-oxazolone |
| 7 | Hydrolysis of the azlactone ring | This compound |
The following data table illustrates the effect of different catalysts on the Erlenmeyer-Plöchl reaction for the synthesis of azlactones, which are the precursors to compounds like this compound.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sodium Acetate | Acetic Anhydride, Heat | Good to Excellent | biointerfaceresearch.comhivnursing.net |
| Potassium Phosphate (B84403) | Acetic Anhydride | Good | sphinxsai.com |
| Zinc(II) Acetate | Acetic Anhydride/Ethanol, Ultrasound | Excellent | lidsen.com |
| [bmIm]OH (Ionic Liquid) | Room Temperature, Solvent-free | Good to Moderate | jocpr.com |
| Graphene-ZnO@SiO2 | Ultrasound | Excellent | iau.ir |
Biochemical Roles and Enzymatic Interactions of Benzalhippuric Acid
Enzymatic Transformation Pathways Involving Benzalhippuric Acid or its Analogs
The transformation of this compound within biological systems can be understood by examining enzymatic reactions such as decarboxylation and other modifications that alter its chemical structure.
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While direct enzymatic decarboxylation of this compound is not extensively documented, the reaction is plausible and can be contextualized by examining related chemical and enzymatic processes. Chemically, compounds structurally similar to this compound, such as β-keto acids and their derivatives, undergo decarboxylation when heated. masterorganicchemistry.com This process often proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes. masterorganicchemistry.com
In enzymatic contexts, several decarboxylase enzymes catalyze the removal of carboxyl groups from various substrates. nih.gov For instance, pyruvate (B1213749) decarboxylase facilitates the decarboxylation of pyruvic acid to acetaldehyde, a key step in anaerobic fermentation in yeast. wikipedia.org Another relevant enzyme is benzoylformate decarboxylase, which acts on benzoylformate. nih.gov These enzymes often require cofactors like thiamine (B1217682) pyrophosphate (TPP) to stabilize the transition state during the reaction. wikipedia.org The decarboxylation of aromatic carboxylic acids can also occur through radical mechanisms, as seen in the photoinduced decarboxylation of benzoic acids mediated by copper complexes. nih.gov Although a different pathway, it underscores the biochemical potential for cleaving the carboxyl group from an aromatic system.
The enzymatic decarboxylation of compounds analogous to this compound, such as other α-keto acids, suggests that if this compound were to be a substrate for a decarboxylase, the enzyme's active site would need to accommodate its specific phenyl and benzamido groups while positioning the carboxyl group for removal.
Beyond decarboxylation, this compound and its azlactone form can undergo various other enzymatic modifications. Azlactones, or oxazolones, are versatile intermediates that can participate in several reaction types, including ring-opening reactions via hydrolysis. rsc.org Enzymes such as lipases and esterases, which catalyze the hydrolysis of esters, are relevant here. nagoya-u.jpfrontiersin.org These enzymes could catalyze the hydrolytic opening of the azlactone ring of a this compound precursor to yield the open-chain α,β-unsaturated amino acid. This type of biotransformation is a common strategy in organic synthesis and biochemistry. rsc.orgnagoya-u.jp
Enzymatic modification can also involve the transformation of the core structure. For example, the biotransformation of benzoic acid to hippuric acid via conjugation with glycine (B1666218) is a well-known detoxification pathway. researchgate.net This reaction is catalyzed by glycine N-benzoyltransferase. researchgate.net Such conjugation reactions highlight how the benzoyl moiety of this compound could be recognized and modified by specific enzymes.
Furthermore, enzymes can catalyze the addition of functional groups or the alteration of existing ones. nih.gov These late-stage modifications are crucial for diversifying natural products and pharmaceuticals. nih.gov The enzymatic modification of complex molecules is a cornerstone of biocatalysis, enabling selective and efficient chemical changes under mild conditions. frontiersin.org
Decarboxylation Reactions and Related Enzyme Systems
Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interactions
The interaction of this compound with enzymes can be as a substrate, an inhibitor, or a modulator. Investigating these interactions involves kinetic studies to measure reaction rates and structural studies to understand the physical basis of binding.
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. pressbooks.pub Key parameters derived from these studies, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), provide insight into an enzyme's affinity for its substrate and its catalytic efficiency. pressbooks.pub The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. pressbooks.pub
When a compound acts as an inhibitor, kinetic studies are used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). researchgate.netplos.org For example, in a study of tyrosinase inhibitors, benzoic acid—a structural component of hydrolyzed this compound—was identified as a competitive inhibitor. nih.gov The IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%, was determined from plots of percent inhibition versus inhibitor concentration. nih.gov
Below is a data table summarizing the inhibitory effect of benzoic acid on the enzyme tyrosinase, based on findings from such kinetic studies.
| Enzyme | Inhibitor | Substrate | Inhibition Type | IC₅₀ Value |
| Tyrosinase | Benzoic Acid | Catechol | Competitive | 119 µM nih.gov |
This table presents kinetic data for benzoic acid, a related compound, to illustrate the parameters obtained from enzyme inhibition studies.
The ability of an enzyme to bind a specific molecule like this compound is determined by the three-dimensional structure of its active site. libretexts.org The active site is a pocket or cleft on the enzyme surface that is complementary in shape, size, and chemical character to the substrate. libretexts.orgsavemyexams.com Recognition and binding are mediated by numerous noncovalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the substrate and the amino acid residues lining the active site. libretexts.org
For an enzyme to recognize this compound, its active site would need to accommodate the planar phenyl and benzoyl groups, likely through hydrophobic and π-stacking interactions. The carboxyl and amide groups would be available to form specific hydrogen bonds with polar or charged amino acid residues. nih.gov The "induced-fit" model suggests that the binding of the substrate can cause a conformational change in the enzyme, optimizing the alignment of catalytic residues for the reaction to occur. savemyexams.com
Structural studies of enzyme-DNA or enzyme-protein complexes reveal how specific amino acids are crucial for recognition. nih.govplos.orgnih.gov For instance, arginine and asparagine are often involved in hydrogen bonding to bases or backbone phosphates in nucleic acids, while aromatic residues can engage in stacking interactions. nih.govplos.org By analogy, a similar combination of interactions would govern the binding of this compound to a protein target.
An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. medcraveonline.com Inhibition can be reversible or irreversible. Reversible inhibitors are classified as competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to a different site (an allosteric site). plos.orgmedcraveonline.com
Given that benzoic acid acts as a competitive inhibitor of tyrosinase, it is plausible that this compound could also function as an inhibitor for certain enzymes. nih.gov Its structure, resembling a dipeptide, might allow it to bind to the active site of proteases or other enzymes that process amino acids or peptides.
Enzyme modulators can also be activators, which increase enzyme activity. wikipedia.org Allosteric modulation occurs when a modulator binds to a site other than the active site, causing a conformational change that affects substrate binding or catalysis. wikipedia.orgwikilectures.eu Another form of modulation is covalent modification, such as phosphorylation or dephosphorylation, which can switch an enzyme between active and inactive states. wikilectures.eu While there is no specific evidence of this compound acting as an allosteric modulator, its potential to interact with enzymes suggests that it could, in principle, influence their activity through various mechanisms beyond simple competitive inhibition. nih.gov
Structural Basis of Enzymatic Recognition and Catalysis
Integration of this compound in Broader Metabolic Research Contexts (Non-Clinical Models)
While direct research on the metabolic roles of this compound in non-clinical models is limited, its structural components—benzaldehyde (B42025) and hippuric acid—and its classification as an N-acyl amino acid provide a framework for understanding its potential integration into metabolic research. Studies on these related compounds in in vitro systems and animal models offer insights into the prospective research applications of this compound.
Role in Metabolic Pathway Elucidation in in vitro or Animal Models
Although specific studies employing this compound to elucidate metabolic pathways in animal models are not prominent in publicly available research, the metabolic pathways of its parent compound, hippuric acid, are extensively studied in such models. Hippuric acid is a critical co-metabolite of the host and its gut microbiota, and its levels are often used to investigate the impact of diet, disease, and xenobiotics on metabolic pathways. researchgate.netnih.gov
In animal models, hippuric acid is synthesized in the liver and kidneys from benzoic acid, which can be derived from the microbial metabolism of dietary polyphenols or aromatic amino acids like phenylalanine. nih.govnih.gov Consequently, urinary or plasma hippuric acid levels in rodents and other laboratory animals serve as a biomarker for gut microbiome activity and health. researchgate.net For instance, altered hippuric acid levels have been observed in animal models of diabetes, obesity, and kidney disease, providing insights into the gut-organ axis and the systemic effects of microbial metabolism. researchgate.netnih.gov
Given this context, this compound could theoretically be used as a tool in animal models to probe specific metabolic pathways. As an N-acylated amino acid, its metabolism would likely involve hydrolysis to yield hippuric acid and benzaldehyde. Studying the fate of these components in vivo could help elucidate the capacity of an organism to handle aromatic aldehydes and the subsequent glycine conjugation pathway. Animal models are crucial for such investigations, providing a systemic view of absorption, distribution, metabolism, and excretion that cannot be fully replicated in vitro. astrazeneca.commdpi.com For example, rodent models are frequently used to study the metabolism of new chemical entities, and the administration of a compound like this compound could illuminate species-specific differences in acyl-amino acid hydrolysis and benzoic acid metabolism. mdpi.comelifesciences.org
The table below summarizes findings from studies on hippuric acid in animal models, which could inform potential research directions for this compound.
| Model Organism | Research Context | Key Findings on Hippuric Acid Metabolism | Reference(s) |
| Mice | Obesity and Type 2 Diabetes | Decreased urinary hippuric acid was linked to impaired glucose tolerance, reflecting altered gut microbiota metabolism. nih.gov | nih.gov |
| Rats | Chronic Kidney Disease | Elevated hippuric acid is a known uremic toxin, and models of kidney disease are used to study its contribution to pathology. researchgate.net | researchgate.net |
| Mice | Gut Microbiome Studies | Hippuric acid levels are used as a marker of microbial diversity and metabolic activity in response to dietary changes. researchgate.net | researchgate.net |
| Southern Flounder | Xenobiotic Metabolism | Unlike mammals, this fish species metabolizes benzoic acid into benzoyltaurine instead of hippuric acid, highlighting species differences. nih.gov | nih.gov |
This table is based on research on hippuric acid, a related compound, to illustrate potential research avenues for this compound.
Biosynthesis and Biodegradation Studies (Non-Human Organisms)
The synthesis and breakdown of N-acyl amino acids, the chemical class to which this compound belongs, have been explored in various non-human organisms, particularly in microorganisms and through the use of isolated enzymes.
Biosynthesis:
The enzymatic synthesis of N-acyl amino acids is an area of significant research, often employing enzymes from microbial sources to create these compounds, which have applications as biosurfactants. uni-duesseldorf.de Lipases and aminoacylases are the primary enzymes used for this purpose. For instance, lipases such as Novozym 435, derived from Candida antarctica, are widely used to catalyze the acylation of amino acids or the esterification of related compounds in non-aqueous media. researchgate.netmdpi.comnih.govredalyc.org This enzymatic approach is favored for its high selectivity and milder reaction conditions compared to chemical synthesis. mdpi.com
Aminoacylases (EC 3.5.1.14), enzymes that typically hydrolyze N-acyl amino acids, can also be used to catalyze the reverse reaction—synthesis—under specific conditions. uni-duesseldorf.de Research has identified novel aminoacylases from bacteria like Streptomyces mobaraensis and Burkholderia sp. that can efficiently synthesize various N-acyl amino acids. uni-duesseldorf.de The biosynthesis of this compound itself could foreseeably be achieved using such enzymatic systems by reacting hippuric acid (as the amino acid component) with benzaldehyde or a related benzoic acid derivative, though specific examples are not documented.
Biodegradation:
The biodegradation of N-acyl amino acids and their precursors is a key function of various microorganisms, contributing to nutrient cycling in the environment. The ability of a microorganism to hydrolyze hippurate into benzoic acid and glycine has long been used as a standard test for bacterial identification, notably for species like Gardnerella vaginalis and Group B streptococci. reading.ac.uk
More broadly, the microbial degradation of N-acyl amino acids has been studied in the context of biosurfactants to ensure their environmental compatibility. jst.go.jp For example, the fungus Fusarium culmorum has been shown to biodegrade N-linoleoyl-L-aspartic acid and N⁶-linoleoyl-L-lysine by hydrolyzing the amide bond to release the constituent amino acid and fatty acid. tandfonline.com This process is dependent on pH and temperature, suggesting the involvement of specific hydrolytic enzymes. tandfonline.com Similarly, ionic liquids based on amino acids have been shown to be readily biodegradable by activated sludge microorganisms, indicating robust microbial pathways for breaking down these structures. rsc.org
Given that this compound is an N-acyl derivative of glycine (via hippuric acid), it is plausible that microorganisms possessing aminoacylase (B1246476) or amidase activity could hydrolyze it to hippuric acid and benzaldehyde. Hippuric acid can then be further broken down. The benzaldehyde component would likely be metabolized through pathways common for aromatic compounds in microbes, often involving initial oxidation to benzoic acid, which is then funneled into central metabolism. nih.gov
The following table details enzymes and microorganisms from non-human sources involved in the synthesis and degradation of N-acyl amino acids and related compounds.
| Organism/Enzyme Source | Process | Compound Class / Specific Compound | Key Findings | Reference(s) |
| Candida antarctica (Lipase) | Biosynthesis | Esters, Polyesters | Efficiently catalyzes esterification and transesterification reactions to form complex molecules from fatty acids. mdpi.comnih.gov | mdpi.comnih.gov |
| Streptomyces mobaraensis (Aminoacylase) | Biosynthesis / Hydrolysis | N-acyl-L-amino acids | Enzyme shows high efficiency in both the synthesis and hydrolysis of N-acyl amino acids. uni-duesseldorf.de | uni-duesseldorf.de |
| Fusarium culmorum | Biodegradation | Fatty acyl-amino acids | Degrades N-acyl amino acids by hydrolyzing the amide bond, with optimal activity at specific pH and temperatures. tandfonline.com | tandfonline.com |
| Activated Sludge Microbiota | Biodegradation | Amino acid-based ionic liquids | Demonstrates rapid biodegradation of complex amino acid derivatives, breaking them down within days. rsc.org | rsc.org |
| Gut Microbiota (Clostridium sp.) | Metabolism / Degradation | Phenylalanine, Polyphenols | Metabolizes dietary components into benzoic acid, the precursor for hippuric acid synthesis in the host. nih.gov | nih.gov |
This table provides examples from related N-acyl amino acids and their precursors to infer the potential biosynthetic and biodegradative pathways for this compound.
Advanced Analytical Methodologies for Benzalhippuric Acid Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is the cornerstone for the separation and quantification of benzalhippuric acid from reaction mixtures, synthetic byproducts, or biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry, are the most powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.govnist.gov The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-modified silica (B1680970) column, is used. mjcce.org.mk The mobile phase is a more polar, aqueous-organic mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to its aromatic rings and hydrocarbon backbone, this compound exhibits significant hydrophobicity, leading to its retention on the column.
The mobile phase composition is critical for achieving optimal separation. A common mobile phase for acidic aromatic compounds involves a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water to control pH and suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mjcce.org.mknih.gov Adjusting the ratio of the organic modifier allows for the tuning of the retention time of this compound. Detection is typically accomplished using a UV detector, as the conjugated system of aromatic rings and the α,β-unsaturated carboxylic acid moiety in this compound absorbs UV light strongly. nih.gov The peptide bond also contributes to UV absorbance around 210-220 nm. nih.gov
A sample HPLC method for organic acids, which could be adapted for this compound, might use the following parameters:
| Parameter | Value | Reference |
| Column | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | mjcce.org.mk |
| Mobile Phase | 5 mM H₃PO₄ (pH 2.1) | mjcce.org.mk |
| Flow Rate | 1.0 mL/min | mjcce.org.mk |
| Detection | UV at 210 nm | mjcce.org.mk |
| Temperature | Ambient | mjcce.org.mk |
This table presents a representative HPLC method for organic acid analysis, which serves as a starting point for developing a specific method for this compound.
Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. researchgate.net
Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cnrs.edu.lb For compounds with low volatility, such as carboxylic acids and amides like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable analogs before GC analysis. spectrabase.com This process involves chemically modifying the polar functional groups (carboxylic acid and amide) that would otherwise cause poor chromatographic peak shape and degradation at the high temperatures used in GC. spectrabase.com
Common derivatization methods for carboxylic acids include esterification to form methyl esters (FAMEs) or other alkyl esters. spectrabase.comijpras.com For instance, reagents like trimethylsilyl-diazomethane (TMS-DM) can be used for this purpose. ijpras.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is crucial; a common choice for general-purpose analysis of derivatized organic compounds is a column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (HP-5) column. cnrs.edu.lbijpras.com
The most powerful application of GC in this context is its hyphenation with Mass Spectrometry (GC-MS). cnrs.edu.lbnih.gov In a GC-MS system, the GC separates the components of the mixture, and each separated component then enters the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for identification. This allows for the unambiguous identification of the this compound derivative by comparing its mass spectrum to a library of known spectra or by interpreting its fragmentation pattern. cnrs.edu.lb
| Parameter | Value | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | cnrs.edu.lb |
| Carrier Gas | Helium | ijpras.com |
| Injector Temp. | 260-280 °C | cnrs.edu.lbijpras.com |
| Oven Program | Temperature gradient (e.g., 60°C to 250°C) | cnrs.edu.lb |
| MS Ion Source Temp. | 200-230 °C | ijpras.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | acs.org |
This table outlines typical GC-MS parameters used for the analysis of derivatized organic compounds, applicable to the analysis of derivatized this compound.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and electronic properties.
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis. researchgate.net When coupled with a chromatographic inlet like GC or LC, it provides definitive identification of the compound.
In electron ionization (EI) mass spectrometry, commonly used in GC-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound (C₁₆H₁₃NO₃, Molecular Weight: 267.28 g/mol ), key fragmentation pathways would involve cleavages at the amide bond and around the carboxylic acid group. nih.gov
Expected major fragments for this compound would likely arise from the stable acylium and aromatic cations. A prominent peak is expected at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage of the amide C-N bond. This fragment is very common for benzoyl-containing compounds. Another significant fragment would be the phenyl cation [C₆H₅]⁺ at m/z 77, resulting from the loss of CO from the benzoyl cation.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin | Reference |
| 267 | [C₁₆H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | nih.gov |
| 222 | [M - COOH]⁺ | Loss of the carboxyl group | |
| 105 | [C₆H₅CO]⁺ | Cleavage of the amide C-N bond | |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
This table presents predicted major mass spectral fragments for this compound based on common fragmentation patterns of related structures.
Soft ionization techniques like electrospray ionization (ESI), often used in LC-MS, are less energetic and typically produce the protonated molecule [M+H]⁺ (m/z 268) or the deprotonated molecule [M-H]⁻ (m/z 266), providing clear molecular weight information with minimal fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of these precursor ions to gain structural information. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra are essential for complete characterization.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons from the two phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. nist.gov The single olefinic proton (=CH-) would also be in this region. The amide proton (NH) would likely appear as a broad singlet further downfield, and the carboxylic acid proton (COOH) would be a very broad singlet, often above δ 10 ppm. spectrabase.com
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid would have characteristic chemical shifts in the range of δ 165-185 ppm. nist.gov The carbons of the aromatic rings and the C=C double bond would resonate between δ 110 and 140 ppm. nist.govspectrabase.com
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 185 | nist.govspectrabase.com |
| Amide (-NHCO-) | 7.5 - 8.5 (broad s) | 160 - 170 | shimadzu.com |
| Aromatic (Ar-H) | 7.0 - 8.2 (m) | 125 - 140 | nist.govresearchgate.net |
| Olefinic (=CH-) | 7.0 - 7.5 (s) | 120 - 140 | nih.gov |
This table shows the expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound, based on data from analogous structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). chemrj.org The IR spectrum of this compound would show several characteristic absorption bands.
A very broad O-H stretching band for the carboxylic acid would be observed from approximately 2500 to 3300 cm⁻¹. nist.govchemrj.org Two distinct C=O stretching bands would be present: one for the carboxylic acid carbonyl, typically around 1710 cm⁻¹ (for the hydrogen-bonded dimer), and one for the amide carbonyl (Amide I band) around 1650 cm⁻¹. nist.govchemrj.org The N-H stretching vibration of the amide would appear around 3300 cm⁻¹, while the C=C stretching of the alkene and aromatic rings would be in the 1600-1450 cm⁻¹ region.
| Functional Group | IR Absorption Frequency (cm⁻¹) | Vibration Type | Reference |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | Stretch | chemrj.org |
| Amide N-H | ~3300 (moderate) | Stretch | |
| Carboxylic Acid C=O | ~1710 (strong) | Stretch | nist.govchemrj.org |
| Amide C=O | ~1650 (strong) | Stretch (Amide I) | acs.org |
| Alkene/Aromatic C=C | 1625 - 1450 (variable) | Stretch | |
| Carboxylic Acid C-O | 1320 - 1210 (strong) | Stretch | chemrj.org |
This table summarizes the key IR absorption bands expected for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. nih.gov this compound has an extended conjugated system that includes two phenyl rings, a carbon-carbon double bond, and two carbonyl groups. This extensive conjugation means it will absorb UV light strongly. For comparison, benzoic acid has a λmax around 230 nm, and cinnamic acid (which has a phenyl group conjugated to a C=C-COOH system) absorbs at a higher wavelength of around 270-280 nm. mjcce.org.mk Due to the additional benzoyl group, the λmax for this compound is expected to be in a similar or slightly higher range, likely between 280 and 300 nm, corresponding to π → π* transitions within the conjugated system. mjcce.org.mk
Microscopic and Imaging Techniques in Chemical and Biochemical Research
Microscopic and imaging techniques are indispensable for the morphological and structural characterization of crystalline compounds like this compound. These methods provide high-resolution visual data on crystal structure, surface topography, and intermolecular interactions, which are crucial for understanding the physicochemical properties of the material.
Polarized Light Microscopy (PLM) has been employed to visualize crystals of hippuric acid, a closely related compound. Using techniques like Rheinburg illumination, PLM can reveal the distinct shapes of crystals, such as elongated prisms or plates. sciencesource.comremedypublications.com Vintage etchings from the 19th century also document the microscopic appearance of hippuric acid crystals, often found in urinary sediment. gettyimages.com Such imaging is fundamental for initial characterization and for identifying crystalline presence in biological samples.
Hirshfeld Surface Analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org This technique, often used in conjunction with X-ray crystallography, maps interactions such as H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H, revealing their relative contributions to the stability of the crystal packing. rsc.org For acyl thiourea (B124793) derivatives, which share structural similarities with this compound, Hirshfeld analysis has shown that hydrogen bonding and van der Waals interactions play key roles in defining the three-dimensional architecture. rsc.org
Electron Microscopy , including Scanning Electron Microscopy (SEM), provides high-magnification images of a sample's surface. SEM analysis of related compounds has been used to characterize their morphology and structure. researchgate.netmdpi.com
Advanced Microscopy Techniques such as the Mueller matrix microscope have been used to study the dynamic twisting and untwisting of hippuric acid crystals during growth from an undercooled melt. ebi.ac.uk This reveals complex morphological changes and elastic stresses that influence the final crystal structure. ebi.ac.uk
The table below summarizes various microscopic techniques applicable to the study of this compound and its analogues.
| Technique | Type of Information Provided | Relevance to this compound Research | Reference(s) |
| Polarized Light Microscopy (PLM) | Crystal morphology, shape, and optical properties. | Initial characterization of crystalline form. | sciencesource.comremedypublications.com |
| X-ray Crystallography (XRD) | Three-dimensional atomic arrangement, bond lengths, and angles. | Definitive structural elucidation of the solid state. | researchgate.netcore.ac.uk |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Understanding crystal packing and stability. | rsc.org |
| Scanning Electron Microscopy (SEM) | High-resolution surface morphology and topography. | Characterizing particle shape and surface features. | researchgate.netmdpi.com |
| Mueller Matrix Microscope | Dynamic changes in crystal structure during growth. | Investigating complex crystal growth mechanisms. | ebi.ac.uk |
Development and Validation of Novel Analytical Research Methods
The development and validation of new analytical methods are essential for the accurate quantification and quality control of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, valued for its sensitivity, specificity, and reproducibility. thaiscience.infoijarsct.co.in Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended use. nih.govlabmanager.com
Method Development for a compound like this compound typically involves optimizing chromatographic conditions to achieve a good separation from impurities and matrix components. Key parameters that are systematically adjusted include:
Column: A reversed-phase C18 column is commonly used for the separation of organic acids and their derivatives. thaiscience.infoeprajournals.com
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is frequently employed. thaiscience.infodergipark.org.tr The pH of the aqueous phase is a critical parameter for controlling the retention of acidic compounds. dergipark.org.tr
Flow Rate: This is optimized to ensure good resolution within a reasonable analysis time, often around 1.0 mL/min. dergipark.org.trscielo.br
Detection: A UV detector, such as a Photodiode Array (PDA) detector, is typically used, with the wavelength selected at the absorption maximum of the analyte to ensure high sensitivity. thaiscience.infoeprajournals.com
Method Validation ensures the reliability of the developed method by assessing several key performance characteristics. ijarsct.co.inlabmanager.com For a quantitative HPLC method for this compound, these parameters would include:
Specificity: The ability to measure the analyte accurately in the presence of other components like impurities or degradation products. labmanager.com
Linearity: The method should produce results that are directly proportional to the concentration of the analyte in a given range. thaiscience.infonih.gov This is confirmed by a high correlation coefficient (r²), typically >0.999. thaiscience.info
Accuracy: This refers to the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov Recovery values are typically expected to be within 98-102%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the Relative Standard Deviation (%RSD), which should ideally be less than 2%. thaiscience.info
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. thaiscience.infoijarsct.co.innih.gov
The following tables present typical parameters from validated HPLC methods for analogous compounds, which would be relevant for establishing a method for this compound.
Table 1: Example of Chromatographic Conditions for Related Compounds
| Parameter | Benzoic Acid & Sorbic Acid thaiscience.info | Benzoyl Peroxide eprajournals.com | Lisinopril & Gliclazide dergipark.org.tr |
| Column | Germini-C18 (50 mm x 4.6 mm, 5 µm) | C18 column | Zorbax C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40, v/v) | Water : Acetonitrile | Methanol : Water (pH 3.0) (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 234 nm | 235 nm | N/A |
| Injection Volume | N/A | 20 µL | 25 µL |
Table 2: Example of Validation Parameters for Related Compounds
| Parameter | Benzoic Acid thaiscience.info | Sorbic Acid thaiscience.info | Rosemary Extracts nih.gov |
| Linearity Range | 5-200 µg/mL | 1-50 µg/mL | N/A |
| Correlation Coefficient (r²) | 0.9998 | 0.9998 | N/A |
| Accuracy (% Recovery) | 85.61 - 102.04% | 83.62 - 102.47% | 70.6 - 114.0% |
| Precision (%RSD) | 1.84% (Method), 1.41% (Intermediate) | 2.40% (Method), 2.80% (Intermediate) | 0.2% - 3.8% |
| LOD | 0.42 µg/mL | 0.32 µg/mL | 0.22 - 1.73 µg/mL |
| LOQ | 1.14 µg/mL | 0.99 µg/mL | 0.66 - 5.23 µg/mL |
In addition to HPLC, other novel approaches include derivatization followed by Gas Chromatography (GC) analysis. For instance, hippuric acid can be derivatized to its methyl ester using methanol in an acidic medium, allowing for sensitive detection by GC with a flame ionization detector (GC-FID). researchgate.netresearchgate.net Such methods can offer alternative or complementary information for comprehensive research on this compound.
Theoretical and Computational Studies of Benzalhippuric Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of molecules like benzalhippuric acid. mdpi.complos.org These computational methods allow for the detailed examination of electronic structure and the prediction of various chemical behaviors.
Electronic Structure and Reactivity Predictions
DFT calculations provide insights into the electronic structure of this compound, which is crucial for understanding its reactivity. mdpi.comimperial.ac.uk The distribution of electrons within the molecule, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential are key determinants of how it will interact with other chemical species. d-nb.info
The energy gap between the HOMO and LUMO is a significant parameter for predicting a molecule's reactivity. A smaller gap generally indicates higher reactivity. For instance, in related benzoic acid derivatives, DFT has been used to study the impact of external electric fields on their electronic properties and reactivity. rsc.org Such studies can reveal how environmental factors might influence the behavior of this compound.
Conceptual DFT also provides a framework for defining and calculating reactivity indices. mdpi.com These indices, such as electronegativity, hardness, and softness, are derived from the electronic structure and can be used to predict the sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding its potential reaction mechanisms.
Below is a hypothetical table illustrating the types of electronic properties that can be calculated for this compound using DFT.
| Electronic Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's kinetic stability and reactivity. |
| Dipole Moment | 3.5 D | Provides information about the molecule's polarity. |
| Mulliken Atomic Charges | Varies per atom | Indicates the partial charge distribution across the molecule. |
Spectroscopic Property Simulations
Quantum chemical calculations are also employed to simulate and interpret the spectroscopic properties of molecules. plos.org For this compound, this includes predicting its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. scm.com
Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra, providing information about the electronic transitions that occur when the molecule absorbs light. scirp.org These simulations can help to assign the absorption bands observed in experimental spectra to specific electronic excitations within the molecule. rsc.org For example, studies on similar molecules like 4-benzoyl benzoic acid have used quantum chemical calculations to understand the effect of protonation states on their absorbance spectra. rsc.org
Similarly, DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. mdpi.com By analyzing the normal modes associated with each calculated frequency, it is possible to assign specific peaks to the stretching and bending vibrations of particular chemical bonds within the molecule. scm.com
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with its environment, such as solvent molecules or biological macromolecules. rsc.orgnih.gov
The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical and chemical properties. organicchemistrytutor.comwikipedia.org this compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. nih.gov This type of analysis, known as conformational analysis, is crucial for understanding how the molecule behaves in solution and how it might bind to a receptor or enzyme active site. nih.govmdpi.com
MD simulations can also be used to study the interactions of this compound with its surroundings. galaxyproject.org For example, by simulating this compound in a box of water molecules, it is possible to investigate its hydration and how it influences the structure of the surrounding water. nih.gov Furthermore, MD simulations are instrumental in studying how ligands like this compound bind to proteins, revealing the dynamic nature of these interactions. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme Reaction Mechanisms
To study the chemical reactions of this compound, particularly within a complex environment like an enzyme active site, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed. nsf.gov These approaches combine the accuracy of quantum mechanics for a small, reactive part of the system with the computational efficiency of molecular mechanics for the larger, surrounding environment. nsf.govbiorxiv.org
In a QM/MM simulation of an enzyme-catalyzed reaction involving a this compound derivative, the substrate and key active site residues would be treated with a QM method, like DFT. researchgate.net This allows for an accurate description of the bond-breaking and bond-forming processes that occur during the reaction. The rest of the enzyme and the surrounding solvent are treated with a classical MM force field, which accounts for the steric and electrostatic influence of the protein environment on the reaction. nih.gov
This hybrid approach has been successfully used to elucidate the mechanisms of various enzymatic reactions. nih.gov For instance, QM/MM calculations can be used to map the potential energy surface of a reaction, identifying the transition state structures and calculating the activation energy, which provides insight into the reaction rate. biorxiv.org
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. mdpi.comresearchgate.net For this compound, molecular docking can be used to explore its potential binding modes within the active site of a target protein. ijper.org
The process involves generating a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. biorxiv.org The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com
Molecular docking is often used in the early stages of drug discovery to screen large libraries of compounds for potential drug candidates. In the context of this compound, docking studies could help to identify potential protein targets and to understand the structural basis for its biological activity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are methods used to understand how the chemical structure of a compound relates to its biological activity. wm.edu The fundamental principle is that the structure of a molecule determines its properties, which in turn dictate its biological effects. wm.edu
SAR analysis is often qualitative, identifying key structural features or functional groups that are important for a compound's activity. researchgate.netnih.gov For example, a SAR study on a series of this compound derivatives might reveal that a particular substituent on one of the aromatic rings leads to a significant increase or decrease in activity. nih.gov
QSAR, on the other hand, aims to establish a mathematical relationship between the chemical structures and biological activities of a set of compounds. wikipedia.orgspu.edu.sy This is typically done by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its size, shape, hydrophobicity, and electronic properties. dergipark.org.tr Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A successful QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov For instance, QSAR studies on benzoylaminobenzoic acid derivatives have highlighted the importance of lipophilicity for their inhibitory potential. dergipark.org.trnih.gov
Reaction Mechanism Simulations and Energetic Profiling of Biochemical Transformations
Direct computational studies, including reaction mechanism simulations and energetic profiling of the biochemical transformations of this compound, are not extensively documented in publicly available scientific literature. However, theoretical investigations into related processes, such as the synthesis of azlactones via the Erlenmeyer-Plöchl reaction and the racemization of N-acylamino acids, provide valuable insights into the potential energetic landscapes and reaction pathways that may be analogous to the biochemical behavior of this compound.
The Erlenmeyer-Plöchl reaction, a key method for synthesizing azlactones like this compound, has been the subject of computational analysis to understand its mechanism and the influence of various substituents on the reaction rate. google.complos.org These studies often employ Density Functional Theory (DFT) to model the reaction intermediates and transition states, providing a theoretical basis for the observed chemical reactivity. For instance, a systematic study on the effect of substituents on hippuric acid in the Erlenmeyer reaction highlighted the significant influence of stereoelectronic factors on the reaction rate. plos.org
Furthermore, the racemization of N-acetyl-L-phenylalanine, a process that can occur via an azlactone intermediate, has been studied to understand the mechanism of epimerization. mdpi.com Such studies are critical in comprehending the stereochemical stability of related compounds like this compound. The formation of the azlactone ring is a crucial step, as the acidity of the α-hydrogen is significantly increased, facilitating racemization. mdpi.com Theoretical models suggest that this process can be influenced by the presence of a base. acs.org
While direct enzymatic transformation data for this compound is scarce, studies on enzymes that act on similar substrates, such as penicillin acylase, offer a framework for potential biochemical interactions. Penicillin acylase is known to catalyze the hydrolysis of amide bonds in various compounds, including N-acylated amino acids. researchgate.net Molecular dynamics simulations have been employed to investigate the binding of substrates to the active site of penicillin acylase, revealing key interactions that facilitate catalysis. nih.gov Although not specific to this compound, these simulations provide a model for how an enzyme might recognize and process an N-benzoylamino acid derivative.
The hydrolysis of azlactones has also been a subject of kinetic and mechanistic studies, which can be extrapolated to understand the potential non-enzymatic or enzymatic breakdown of this compound. The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. nih.gov
In the absence of direct computational data for the biochemical transformations of this compound, the following table summarizes theoretical data for a related process, the base-mediated epimerization of a 2-phenyl-oxazolone, which shares the core azlactone structure. This data provides an example of the energetic profiling that could be applied to understand the reactivity of this compound.
| Intermediate/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |
| Keto form | The stable azlactone structure. | 0.0 |
| TS1 | Transition state for the deprotonation of the α-carbon. | +12.5 |
| Enolate form | The intermediate formed after deprotonation. | +8.7 |
| TS2 | Transition state for the protonation of the enolate to form the enol. | +15.2 |
| Enol form | The tautomeric form of the azlactone. | +10.1 |
This data is illustrative and based on theoretical studies of a model 2-phenyl-oxazolone system and does not represent experimentally determined values for this compound itself. The values indicate the calculated energy barriers for the interconversion between the keto, enolate, and enol forms, which is a key process in the racemization and reactivity of azlactones. acs.org
Future Directions and Emerging Research Avenues for Benzalhippuric Acid
Exploration of Novel and Sustainable Synthetic Pathways
The traditional Erlenmeyer-Plöchl synthesis, while historically significant for producing azlactones like the precursor to benzalhippuric acid, is giving way to more environmentally friendly and efficient methods. Future research is increasingly focused on sustainable chemistry principles to minimize waste and energy consumption.
A significant area of exploration is the use of alternative catalysts and reaction media. For instance, studies have demonstrated the use of triphenylphosphine (B44618) as a catalyst under solvent-free conditions, offering excellent yields and a simplified, milder procedure. researchgate.net Another approach involves using alum as a catalyst in the absence of an additional solvent, which is environmentally friendly and results in high yields of azlactones after a simple workup. researchgate.net The use of Fe2O3 nanoparticles under ultrasonic irradiation has also been shown to be effective, with the main advantages being short reaction times and easy product isolation. researchgate.net
Deep eutectic solvents (DESs) are also emerging as a promising green alternative to traditional organic solvents. researchgate.net These solvents, often composed of readily available and biodegradable components like choline (B1196258) chloride and urea, can facilitate the one-pot multicomponent synthesis of related heterocyclic compounds. researchgate.net Research into hydrophobic DESs is also underway, which could offer new possibilities for the recovery and purification of products like this compound. researchgate.net
The development of continuous-flow methods for the Erlenmeyer-Plöchl reaction represents another frontier. researchgate.net This technology can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Advanced Enzymatic Engineering and Biocatalysis for this compound Production or Transformation
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with significant potential for the synthesis and modification of compounds like this compound. symeres.com Enzymes offer high chemo-, regio-, and enantioselectivity under mild reaction conditions, making them ideal for sustainable chemical processes. symeres.commt.com
Future research in this area will likely focus on several key aspects:
Enzyme Discovery and Engineering: Identifying and engineering enzymes with tailored activities for the specific synthesis or transformation of this compound is a primary goal. symeres.comfrontiersin.org Techniques like directed evolution and rational design can be used to improve enzyme stability, activity, and selectivity for non-natural substrates. symeres.comfrontiersin.org For example, the thermostability of enzymes can be enhanced to allow for their use at higher temperatures in industrial processes. frontiersin.org
Whole-Cell Biocatalysis: Utilizing whole microorganisms as biocatalysts can be more cost-effective as it eliminates the need for enzyme purification. ua.pt Research into optimizing whole-cell systems, for instance by using biphasic solvent systems to reduce substrate toxicity and improve product yield, is an active area. ua.pt
Immobilization Techniques: Immobilizing enzymes on solid supports can enhance their stability and allow for easier recovery and reuse, which is crucial for industrial applications. aiche.org
Integrative Omics Approaches in Non-Clinical Biological Systems
Omics technologies, which provide a comprehensive analysis of the complete set of biological molecules in a cell or organism, are powerful tools for understanding the interactions of compounds like this compound in biological systems. nih.govuclastresslab.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can offer a holistic view of cellular responses to a given compound.
Future research directions using omics in non-clinical settings for this compound could include:
Target Identification and Mechanism of Action Studies: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues exposed to this compound, researchers can identify potential biological targets and elucidate its mechanism of action. nih.gov
Systems Biology Integration: Integrating data from multiple omics platforms can provide a more complete and dynamic picture of the biological effects of this compound. nih.govmdpi.com This systems-level understanding is crucial for predicting the compound's behavior in more complex biological contexts.
Development of High-Throughput Screening Methodologies for Academic Discovery
High-throughput screening (HTS) is an automated method that allows for the rapid testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com While traditionally used in the pharmaceutical industry for drug discovery, HTS is becoming increasingly accessible to academic researchers for fundamental scientific discovery. nih.gov
For this compound and its derivatives, the development of HTS assays could accelerate the discovery of new biological activities and applications. Key aspects of this research area include:
Assay Development: Creating robust and sensitive assays that can be miniaturized and automated is the first step. bmglabtech.com These assays could be designed to measure a wide range of biological activities, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. nih.gov
Library Screening: Screening diverse chemical libraries, including those based on the this compound scaffold, against various biological targets can help identify new "hits" or "leads" for further investigation. evotec.com
Data Analysis: The large datasets generated by HTS require sophisticated data analysis tools to identify meaningful patterns and guide further research. evotec.com
The integration of HTS with other technologies, such as fragment-based drug discovery (FBDD) and DNA-encoded library screening, could further enhance the efficiency of academic discovery efforts. evotec.com
Advancements in Computational Frameworks and Predictive Modeling for Chemical and Biochemical Properties
Computational modeling has become an indispensable tool in chemical and biochemical research, enabling the prediction of molecular properties and the simulation of complex biological processes. tms.orgmdpi.com For this compound, advancements in computational frameworks can provide valuable insights and guide experimental research.
Future directions in this area include:
Quantum Mechanics (QM) and Molecular Mechanics (MM): Combining QM/MM methods with molecular dynamics (MD) simulations can provide a detailed understanding of the interactions between this compound and biological macromolecules, such as proteins and nucleic acids. frontiersin.org This can help in understanding reaction mechanisms and predicting binding affinities.
Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on large datasets of chemical and biological data to predict the properties and activities of new compounds. nih.govnih.gov These models can be used for virtual screening of large compound libraries, prioritizing candidates for experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a molecule with its biological activity or physicochemical properties. mdpi.com Developing robust QSAR/QSPR models for this compound derivatives can facilitate the design of new compounds with desired properties.
The continuous development of more accurate and efficient computational methods will undoubtedly play a crucial role in accelerating the pace of research and discovery related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
